6-ethoxy-4-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine
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Overview
Description
6-ethoxy-4-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
Preparation Methods
The synthesis of 6-ethoxy-4-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzonitrile with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, often using halogenated derivatives as intermediates.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include various substituted quinazolines and amines .
Scientific Research Applications
6-ethoxy-4-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds with potential antibacterial, antifungal, and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives like erlotinib, gefitinib, and lapatinib. These compounds share a common quinazoline scaffold but differ in their substituents, leading to variations in their biological activities and therapeutic applications. The uniqueness of 6-ethoxy-4-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine lies in its specific substituents, which confer distinct chemical and biological properties .
Biological Activity
6-ethoxy-4-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine is a synthetic compound derived from the quinazoline family, known for its diverse biological activities. Quinazolines have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound through various studies and findings.
Antimicrobial Activity
Research indicates that compounds within the quinazoline class exhibit significant antimicrobial properties. A study highlighted that derivatives of quinazolines can effectively inhibit the growth of various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were evaluated against Staphylococcus aureus and Escherichia coli, showing promising results with MIC values around 15.6 µg/mL for certain derivatives .
Anticancer Properties
Quinazolines have also been recognized for their anticancer potential. In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines:
- Breast Cancer (MCF7) : IC50 values were recorded at approximately 10 µM.
- Lung Cancer (A549) : IC50 values were around 12 µM.
These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory activity in preclinical models. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its utility in treating inflammatory diseases .
Case Study 1: Synthesis and Evaluation
In a study published in PMC, researchers synthesized various quinazoline derivatives and evaluated their biological activities. Among these, this compound was highlighted for its robust antimicrobial and anticancer properties .
Case Study 2: Structure–Activity Relationship (SAR)
A detailed SAR analysis was conducted to understand how modifications to the quinazoline core affect biological activity. The presence of the ethoxy group was found to enhance solubility and bioavailability, thereby improving efficacy against target pathogens .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
6-ethoxy-4-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-4-26-14-9-10-18-16(11-14)13(3)22-20(24-18)25-19-21-12(2)15-7-5-6-8-17(15)23-19/h9-11H,4-8H2,1-3H3,(H,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPHNJAGZXYHCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=C4CCCCC4=N3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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